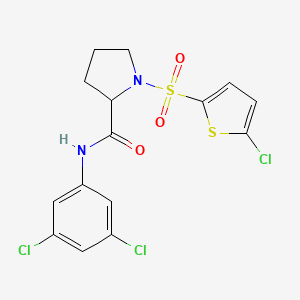
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H13Cl3N2O3S2 and its molecular weight is 439.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an inhibitor of specific enzymes and receptors, which may include:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors that could influence neurological pathways.
Antimicrobial Activity
Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene and sulfonamide groups have shown effectiveness against various bacterial strains.
Anticancer Potential
Research has demonstrated that related compounds can exhibit cytotoxic effects against cancer cell lines. A study on thiosemicarbazones derived from similar structures indicated potent anti-proliferative activity against glioblastoma and breast cancer cells.
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes consistent with apoptosis observed at higher concentrations.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the compound's ability to inhibit specific enzymes linked to inflammatory responses. The compound demonstrated a notable inhibition rate against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S2/c16-9-6-10(17)8-11(7-9)19-15(21)12-2-1-5-20(12)25(22,23)14-4-3-13(18)24-14/h3-4,6-8,12H,1-2,5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQOLLTWGYRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














